![molecular formula C17H22N2O3 B2440439 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797556-47-8](/img/structure/B2440439.png)
2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
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Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as DMIO, is a chemical compound that has been synthesized for scientific research purposes. DMIO has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on organophosphorus compounds has demonstrated the synthesis of derivatives with potential applications in materials science and chemistry, highlighting the versatility of acetamide derivatives in creating complex molecular structures (Pedersen & Lawesson, 1974).
Radiosynthesis and Drug Metabolism
- Studies on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners have elucidated their metabolism and mode of action, underscoring the importance of acetamide derivatives in developing agrochemicals (Latli & Casida, 1995).
Glycosylation Reactions and Protecting Groups
- Efforts to prevent oxazoline formation during glycosylation reactions have led to the exploration of various N-alkylacetamides as protecting groups, demonstrating the role of acetamide derivatives in improving yields of glycosylation reactions (Sarkar & Sucheck, 2011).
Molecular Imprinting and Biological Evaluation
- Acetamide derivatives have been investigated for their potential in creating molecularly imprinted polymers with applications in biotechnology and materials science, highlighting their utility in designing functional materials with specific biological interactions (Fahim & Abu-El Magd, 2021).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-7-5-6-8-14(11)16(21-4)10-18-17(20)9-15-12(2)19-22-13(15)3/h5-8,16H,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBLEOASMCRABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=C(ON=C2C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide |
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